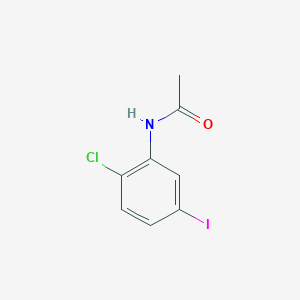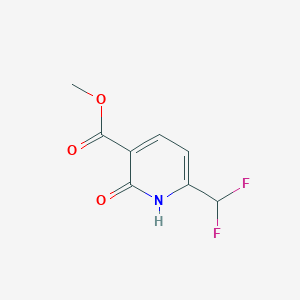![molecular formula C10H13NO6S B7590883 (2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid, commonly known as MPA, is a synthetic compound that has been used extensively in scientific research. The compound is a derivative of the naturally occurring amino acid, serine, and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of MPA is not fully understood, but it is thought to involve the inhibition of the enzyme, inositol-1,4,5-trisphosphate 3-kinase (IP3K). IP3K is involved in the regulation of intracellular calcium levels, and the inhibition of this enzyme by MPA results in a decrease in calcium release from intracellular stores. This, in turn, leads to the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
MPA has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the inhibition of cancer cell growth. The compound has also been found to have anti-inflammatory effects and has been used in studies of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using MPA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. MPA is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using MPA in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are many potential future directions for research on MPA. One area of interest is the development of new synthetic methods for the compound that could improve its solubility and make it easier to work with in lab experiments. Another area of interest is the exploration of MPA's potential as a therapeutic agent for the treatment of neurological and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPA and its effects on the nervous system and cancer cells.
Conclusion:
In conclusion, (2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid, or MPA, is a synthetic compound that has been extensively used in scientific research. The compound has a range of biochemical and physiological effects and has been found to be particularly useful in the study of the nervous system and cancer biology. While there are some limitations to working with MPA in lab experiments, the compound has many potential future directions for research and could lead to the development of new therapeutic agents for the treatment of disease.
合成法
MPA is synthesized through a multi-step process that involves the reaction of serine with methoxyphenylsulfonyl chloride. The reaction results in the formation of a sulfonyl ester, which is then hydrolyzed to produce MPA. The synthesis method has been well-established and has been used to produce MPA in large quantities for scientific research.
科学的研究の応用
MPA has been used extensively in scientific research, particularly in the field of neuroscience. The compound has been found to have a range of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of neuronal excitability. MPA has also been used in studies of cancer biology, where it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-17-8-4-2-3-5-9(8)18(15,16)11-7(6-12)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADBQZVCSROODR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N[C@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)


![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)

![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)


![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)

![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)